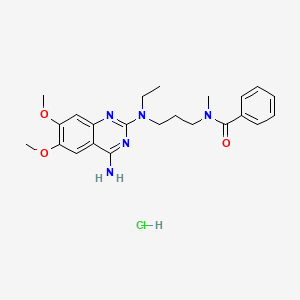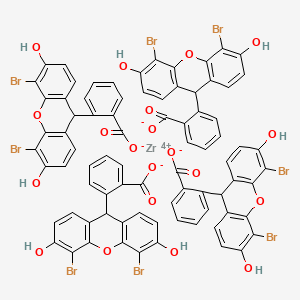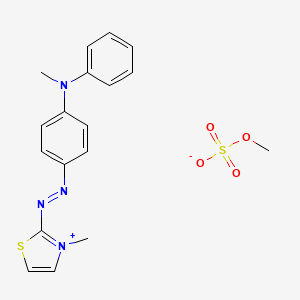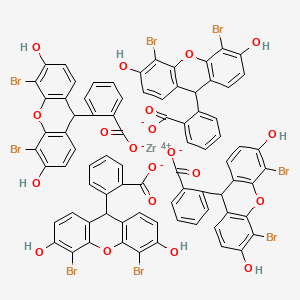
alpha-Phenyl-alpha-(3-(1-pyrrolidinyl)prop-1-ynyl)toluene-alpha-olphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butinoline phosphate is an anticholinergic drug primarily used as an antispasmodic agent. It is known for its ability to inhibit excessive vagal nerve activity, thereby reducing gastric acid secretion and alleviating spasmodic pain in the gastrointestinal tract, gallbladder, bile ducts, and urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butinoline phosphate typically involves the reaction of butinoline with phosphoric acid. The process requires precise control of temperature and pH to ensure the formation of the desired phosphate ester. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of butinoline phosphate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Butinoline phosphate undergoes various chemical reactions, including:
Oxidation: Butinoline phosphate can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert butinoline phosphate into its reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of butinoline phosphate, which can have different pharmacological properties and applications .
Scientific Research Applications
Butinoline phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying anticholinergic agents.
Biology: Investigated for its effects on cellular processes and neurotransmitter regulation.
Medicine: Studied for its potential therapeutic applications in treating gastrointestinal disorders, spasms, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Butinoline phosphate exerts its effects by inhibiting the activity of the vagus nerve, which reduces the secretion of gastric acid and alleviates spasmodic pain. It acts on muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter involved in the stimulation of smooth muscle contraction. This inhibition leads to a decrease in muscle spasms and pain .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent used to treat spasms and reduce gastric acid secretion.
Hyoscyamine: Similar in action to atropine, used for gastrointestinal disorders.
Scopolamine: Used to treat motion sickness and postoperative nausea .
Uniqueness
Butinoline phosphate is unique in its specific action on the gastrointestinal tract and its ability to reduce spasmodic pain without significant side effects. Its phosphate ester form enhances its solubility and bioavailability, making it more effective in clinical applications compared to other similar compounds .
Properties
CAS No. |
57248-89-2 |
|---|---|
Molecular Formula |
C20H22NO4P |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(1,1-diphenyl-4-pyrrolidin-1-ylbut-2-ynyl) dihydrogen phosphate |
InChI |
InChI=1S/C20H22NO4P/c22-26(23,24)25-20(18-10-3-1-4-11-18,19-12-5-2-6-13-19)14-9-17-21-15-7-8-16-21/h1-6,10-13H,7-8,15-17H2,(H2,22,23,24) |
InChI Key |
JYHYNWDPSMBHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)OP(=O)(O)O |
Related CAS |
54118-66-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


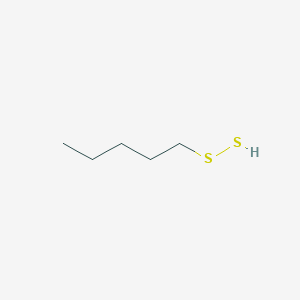
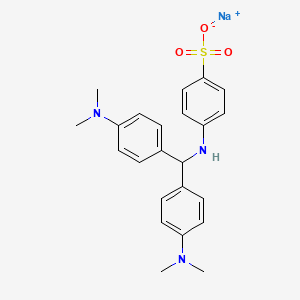
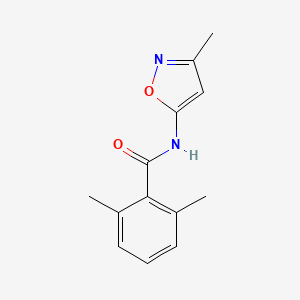
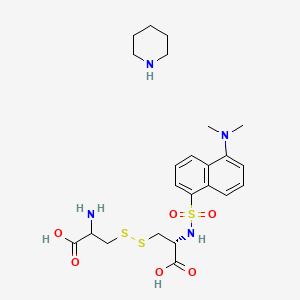
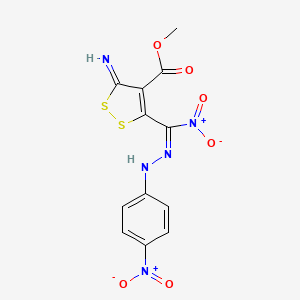
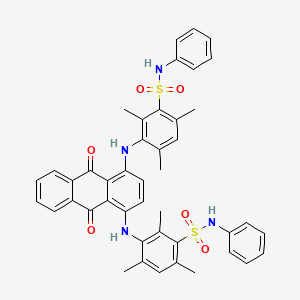

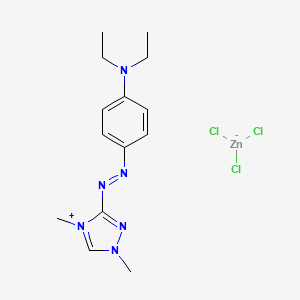
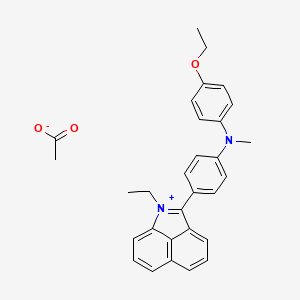
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)
